molecular formula C14H18F3N3O B2453788 (4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034504-18-0

(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2453788
CAS No.: 2034504-18-0
M. Wt: 301.313
InChI Key: TYRKBNAEZSPJTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety involves several steps . For example, one method involves the reaction of 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid, hydrochloride with DIPEA, DIC, and HOAt in DCM under an atmosphere of nitrogen .


Molecular Structure Analysis

The molecular structure of compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety can be complex . For example, one study observed a weak intramolecular N13-H···N1 hydrogen-bond interaction with a H···N1 distance of 2.4 Å in a similar compound .


Chemical Reactions Analysis

The chemical reactions involving compounds with the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety can be intricate . For instance, one study noted a weak intramolecular N13-H···N1 hydrogen-bond interaction in a similar compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety can vary . For instance, 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic Acid has a boiling point of 498.3±45.0 °C and a density of 1.384±0.06 g/cm3 .

Scientific Research Applications

Antiproliferative Activity

Research focusing on compounds with piperidin-1-yl)methanone structures, like the study on synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, shows potential antiproliferative activity against cancer cell lines. Such compounds are evaluated for their structural characteristics and interactions in the solid state, indicating their stability and potential bioactivity (S. Benaka Prasad et al., 2018).

Antimicrobial and Antioxidant Properties

A study on the synthesis, antioxidant, and antimicrobial activities of new derivatives, including those featuring (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, demonstrates significant potential in treating bacterial and fungal infections, as well as offering antioxidant properties. This suggests the applicability of structurally similar compounds in developing new antimicrobial and antioxidant agents (F. Bassyouni et al., 2012).

Tubulin Polymerization Inhibitors

Compounds with benzimidazolyl and phenylmethanone groups have been evaluated for their ability to inhibit tubulin polymerization, indicating potential use in cancer therapy. These compounds, upon evaluation, showed considerable cytotoxicity against various human cancer cell lines, highlighting their potential as leads for developing anticancer drugs (Kishore Mullagiri et al., 2018).

Synthesis and Characterization of Ligands

The crystal structure and synthesis of ligands containing N-heterocycles and phenyl)methanone groups have been explored, providing foundational knowledge for the development of new materials and compounds with specific binding capabilities. These studies contribute to the understanding of molecular interactions and design principles for constructing complex molecular architectures (Gao‐feng Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety can vary . For example, 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid hydrochloride has several hazard statements including H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on compounds containing the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety are promising . For example, the 2-aminoimidazole ring, which is part of the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety, is an interesting structural moiety in medicinal chemistry and has been utilized as a bioisostere for the replacement of guanidine, benzamidine, and triazole groups in biologically active compounds . This suggests potential for the development of new drugs .

Properties

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O/c15-14(16,17)10-3-5-20(6-4-10)13(21)9-1-2-11-12(7-9)19-8-18-11/h8-10H,1-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRKBNAEZSPJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCC(CC3)C(F)(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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